25-Fold Lower OCT3 Inhibition Potency of Zolmitriptan R-Isomer Compared to Active S-Enantiomer
The R-enantiomer of zolmitriptan exhibits a 25-fold lower potency in inhibiting the organic cation transporter 3 (OCT3) compared to the therapeutically active S-enantiomer [1]. This stereoselectivity in transporter inhibition is critical for assessing the impurity's potential to cause clinically relevant drug-drug interactions (DDIs), as the R-isomer's lower activity reduces the risk of interference with the renal clearance of co-administered OCT3 substrates [2].
| Evidence Dimension | Inhibition of OCT3 (fold difference in potency) |
|---|---|
| Target Compound Data | Inhibits OCT3 25-fold less potently than the S-enantiomer |
| Comparator Or Baseline | (S)-zolmitriptan (the therapeutically active enantiomer) |
| Quantified Difference | 25-fold lower inhibition potency |
| Conditions | In vitro OCT3 inhibition assay using HEK293 cells stably expressing human OCT3 |
Why This Matters
This data is essential for justifying the control of the R-isomer as a specific impurity, as its distinct transporter interaction profile directly informs drug-drug interaction risk assessments and regulatory compliance for zolmitriptan formulations.
- [1] Gebauer, L., Jensen, O., Rafehi, M., & Brockmöller, J. (2023). Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters. Molecular Pharmaceutics, 20(12), 6288-6300. View Source
- [2] Gebauer, L., Jensen, O., Rafehi, M., & Brockmöller, J. (2023). Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters. Molecular Pharmaceutics, 20(12), 6288-6300. View Source
